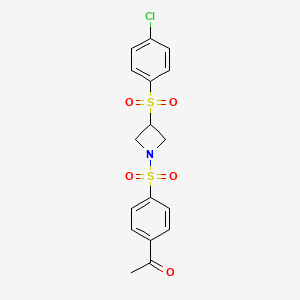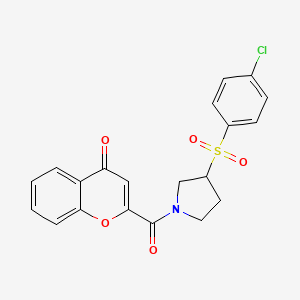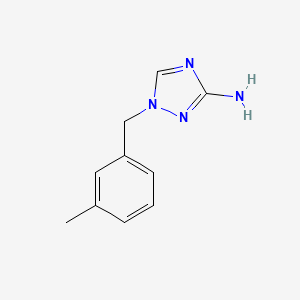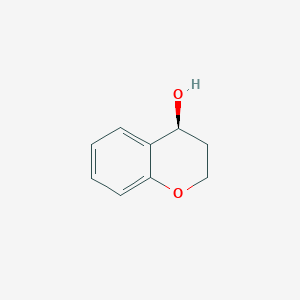![molecular formula C22H26N6O2 B2536730 N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251708-68-5](/img/structure/B2536730.png)
N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from N4-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide. These compounds showed significant analgesic and anti-inflammatory activities, making them potential candidates for treating related conditions. The study highlights the synthesis process and the effectiveness of these compounds as cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies
Research by Hassan et al. (2014) focused on synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are derived from this compound. These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimycobacterial Activity
Miranda and Gundersen (2009) synthesized 4‐Substituted 1‐(p‐methoxybenzyl)imidazoles, mimicking parts of this compound's structure. These substances showed antimycobacterial activity in vitro, indicating potential use in treating tuberculosis and related infections (Miranda & Gundersen, 2009).
Antibacterial Studies
Patil et al. (2010) conducted a study on N-heterocyclic carbene-silver complexes derived from p-Methoxybenzyl-substituted precursors, including this compound. These complexes exhibited high antibacterial activity, suggesting their potential in antibacterial applications (Patil et al., 2010).
Synthesis and Biological Activity
Badige et al. (2009) synthesized a series of compounds from this chemical, showing significant antibacterial and antifungal activities. This indicates its potential application in developing new antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).
DNA Recognition in Medicinal Applications
Chavda et al. (2010) explored the use of polyamides containing N-methyl imidazole, which is structurally related to this compound. These polyamides have potential as medicinal agents in controlling gene expression and treating diseases like cancer (Chavda et al., 2010).
Alzheimer's Disease Treatment
Lee et al. (2018) developed a series of compounds including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, demonstrating potential as selective histone deacetylase 6 inhibitors. This shows promise for treating Alzheimer's disease (Lee et al., 2018).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-7-9-27(10-8-16)20-11-21(25-14-24-20)28-13-19(26-15-28)22(29)23-12-17-3-5-18(30-2)6-4-17/h3-6,11,13-16H,7-10,12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQAXUOGPPSCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)



![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)
![Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone](/img/structure/B2536670.png)